2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
Overview
Description
2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H11BrN2O4S and its molecular weight is 323.16. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used protective group in peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It can be removed under acidic conditions, producing tert-butyl cations . This suggests that the compound may interact with its targets through the Boc group.
Biochemical Pathways
The presence of the boc group suggests that it may be involved in peptide synthesis or modification .
Pharmacokinetics
The presence of the Boc group may influence its bioavailability, as Boc groups are known to enhance the lipophilicity of compounds, potentially improving cellular uptake .
Result of Action
Given its potential role in peptide synthesis or modification, it may influence protein structure and function .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment.
Properties
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIGKBWKJQUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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